molecular formula C13H13NO3 B11875993 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide CAS No. 13169-33-0

5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide

Cat. No.: B11875993
CAS No.: 13169-33-0
M. Wt: 231.25 g/mol
InChI Key: UIWOEEOOFYZUBE-UHFFFAOYSA-N
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Description

5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is a spiro compound characterized by a unique structure where a cyclopropane ring is fused with another ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide typically involves the reaction of a cyclopropane derivative with appropriate reagents to form the spiro structure. One common method involves the Corey–Chaykovsky reaction, where a cyclopropane ring is formed by the reaction of a ketone with a sulfur ylide . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is unique due to its specific spiro structure and the presence of both oxo and carboxamide functional groups

Properties

CAS No.

13169-33-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide

InChI

InChI=1S/C13H13NO3/c14-11(15)9-10(8-4-2-1-3-5-8)13(6-7-13)17-12(9)16/h1-5,9-10H,6-7H2,(H2,14,15)

InChI Key

UIWOEEOOFYZUBE-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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